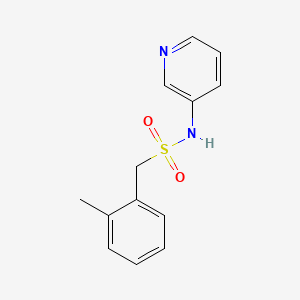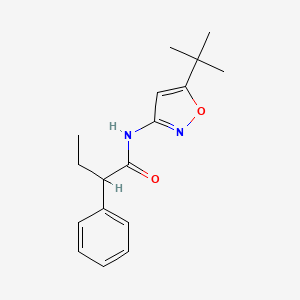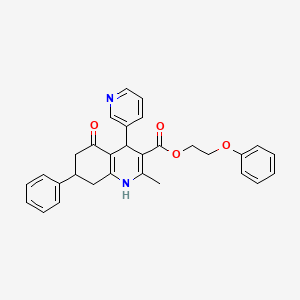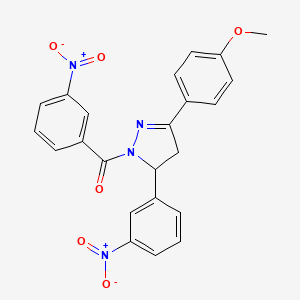
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide, also known as MRS 2578, is a selective antagonist of the P2Y6 receptor. This receptor is a member of the purinergic family of receptors, which are involved in cell signaling pathways. The P2Y6 receptor is mainly expressed in immune cells and has been implicated in various diseases, including inflammation, cancer, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been used in various scientific research applications, including the study of immune cell function, inflammation, and cancer. The P2Y6 receptor is mainly expressed in immune cells, and 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been shown to inhibit the activation of these cells. This inhibition can lead to a decrease in inflammation and an increase in the effectiveness of cancer treatments.
Wirkmechanismus
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 is a selective antagonist of the P2Y6 receptor. This receptor is activated by the binding of extracellular nucleotides, such as ATP and UTP. The activation of the P2Y6 receptor leads to the activation of various signaling pathways, including the PI3K-Akt and MAPK pathways. 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 binds to the P2Y6 receptor and prevents the binding of extracellular nucleotides, thereby inhibiting the activation of these signaling pathways.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been shown to have various biochemical and physiological effects. In immune cells, 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been shown to inhibit the production of cytokines, such as IL-6 and TNF-α, which are involved in inflammation. In cancer cells, 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been shown to inhibit cell proliferation and induce cell death. Additionally, 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 in lab experiments is its selectivity for the P2Y6 receptor. This selectivity allows for the specific inhibition of this receptor without affecting other purinergic receptors. However, one limitation of using 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 is its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578. One direction is the investigation of the role of the P2Y6 receptor in other diseases, such as cardiovascular disease and diabetes. Another direction is the development of more potent and selective antagonists of the P2Y6 receptor. Additionally, the use of 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 in combination with other drugs, such as chemotherapy agents, could lead to more effective cancer treatments.
Synthesemethoden
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 can be synthesized using a multi-step process. The first step involves the reaction of 2-methylphenylamine with 3-pyridinemethanesulfonyl chloride to form N-(2-methylphenyl)-3-pyridinemethanesulfonamide. This intermediate is then reacted with sodium hydride and 1-bromo-2-methylbenzene to form 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578. The final product is purified using column chromatography.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-N-pyridin-3-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-11-5-2-3-6-12(11)10-18(16,17)15-13-7-4-8-14-9-13/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXFUBCBDZQXKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-N-(pyridin-3-yl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171144.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide](/img/structure/B5171151.png)

![N-cyclooctyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171165.png)
![propyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5171175.png)
![methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5171182.png)

![N-(2-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5171192.png)
![3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5171210.png)


![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzothiazole](/img/structure/B5171228.png)
![3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B5171234.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5171240.png)